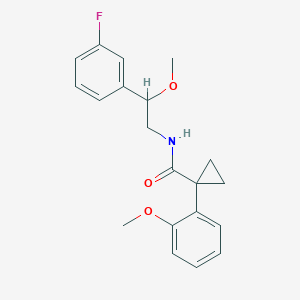![molecular formula C17H22N4O3S2 B2937548 N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-5-(1,2-dithiolan-3-yl)pentanamide CAS No. 2034412-76-3](/img/structure/B2937548.png)
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-5-(1,2-dithiolan-3-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a pyrido[2,3-d]pyrimidin-3-yl derivative, which is a class of compounds that includes various pharmaceuticals and biologically active molecules . The presence of the dithiolan-3-yl group suggests that it might have sulfur-related reactivity or biological activity.
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the planar pyrido[2,3-d]pyrimidin-3-yl core, with the ethyl and pentanamide groups providing some three-dimensionality . The dithiolan-3-yl group could introduce additional stereochemical considerations.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the amide group might participate in hydrogen bonding, affecting its solubility and reactivity .Aplicaciones Científicas De Investigación
α-Lipoic Acid-based PPARγ Agonists for Treating Inflammatory Skin Diseases
Research has highlighted the development of novel thiazolidinedione derivatives of the potent antioxidant, α-lipoic (thioctic, 1,2-dithiolane) acid. These compounds, including a prototype designated BP-1003, have been shown to be potent activators of peroxisome proliferator-activated receptor gamma (PPARγ) and have demonstrated significant anti-inflammatory effects in models of allergic contact dermatitis. Such compounds may offer new avenues for the oral and topical treatment of inflammatory skin conditions like contact dermatitis, atopic dermatitis, and psoriasis (Venkatraman et al., 2004).
Synthesis of New Heterocyclic Systems
Another study focused on the reactivity of pyrido[2,3-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides, leading to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. These compounds have shown promising antimicrobial activity against Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents (Sirakanyan et al., 2015).
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Further research has been conducted on the design and synthesis of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds have been evaluated as potential antitumor agents, offering insights into the development of new therapies for cancer treatment (Gangjee et al., 2009).
Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives
Another study synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, using citrazinic acid as a starting material. These compounds demonstrated good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid, highlighting their potential in treating microbial infections (Hossan et al., 2012).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such asAllopurinol , are known to target xanthine oxidase , an enzyme responsible for generating reactive oxygen species (ROS) .
Mode of Action
Based on the similar structure to allopurinol, it might inhibit the activity of xanthine oxidase . This inhibition could potentially reduce the production of ROS, which are implicated in various diseases .
Biochemical Pathways
By analogy with allopurinol, it might be involved in the purine degradation pathway . Inhibition of xanthine oxidase by Allopurinol leads to a decrease in the production of uric acid, a waste product formed during the breakdown of purines .
Result of Action
If it acts similarly to allopurinol, it might lead to a decrease in serum uric acid levels and potentially alleviate symptoms of conditions like gout .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(2,4-dioxo-4aH-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-5-(dithiolan-3-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S2/c22-14(6-2-1-4-12-7-11-25-26-12)18-9-10-21-16(23)13-5-3-8-19-15(13)20-17(21)24/h3,5,8,12-13H,1-2,4,6-7,9-11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZKIDPNMQSDPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCN2C(=O)C3C=CC=NC3=NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-[(4-Methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetonitrile](/img/structure/B2937465.png)
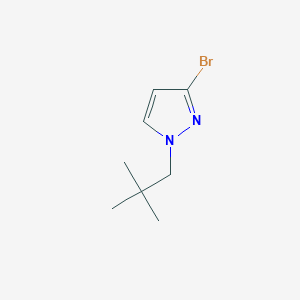
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide](/img/structure/B2937467.png)
![benzyl 2-{1,6,7-trimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2937468.png)

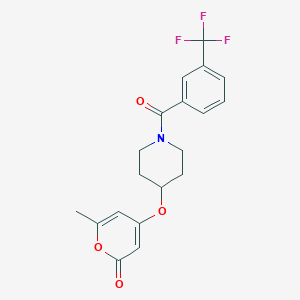
![1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(2-methoxyethyl)urea](/img/structure/B2937475.png)
![[(Z)-[2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2937476.png)
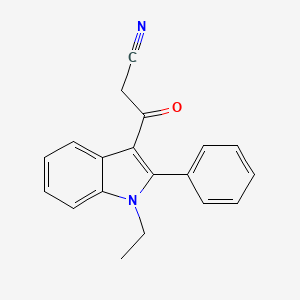
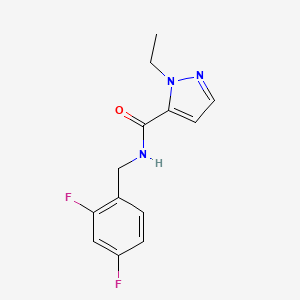
![Methyl 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}benzenecarboxylate](/img/structure/B2937480.png)
![2-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2937482.png)
![1-[4-(2,2-Dimethylpropanoyl)-2,6-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2937485.png)
